molecular formula C14H16N4O3S B11652049 N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide CAS No. 4148-05-4

N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide

Cat. No.: B11652049
CAS No.: 4148-05-4
M. Wt: 320.37 g/mol
InChI Key: UDRWDJAGOFNMBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(Pyrimidin-2-ylsulfamoyl)phenyl]butanamide (CAS 4148-05-4) is a synthetic sulfonamide derivative of interest in medicinal chemistry and oncology research. This compound features a molecular formula of C 14 H 16 N 4 O 3 S and a molecular weight of 320.37 g/mol [ 1 ]. It is characterized by key structural motifs, including a butanamide chain and a pyrimidin-2-ylsulfamoyl phenyl group, which are common in pharmacologically active molecules [ 4 ]. This compound is primarily utilized in biochemical research as a building block for the design and synthesis of novel molecules with potential therapeutic applications. Recent scientific investigations have explored the core structural scaffold of this compound in the development of potent dual inhibitors targeting both the wild-type (EGFR WT ) and mutant (EGFR T790M ) epidermal growth factor receptor (EGFR) kinases [ 3 ]. Inhibitors of these targets are a major focus in cancer research, particularly for non-small cell lung cancer (NSCLC), due to their role in controlling cellular processes like proliferation and survival [ 3 ]. Derivatives based on this scaffold have demonstrated promising antiproliferative activity against cancer cell lines such as A431, A549, and H1975, with some analogs showing IC 50 values in the low micromolar range, outperforming established EGFR inhibitors like erlotinib and gefitinib in preclinical models [ 3 ]. Furthermore, this chemical serves as a key precursor or intermediate in synthesizing more complex ligands for transition metal complexes (e.g., with Fe(III) and Co(II)), which are studied for their enhanced biological activities, including potential antimicrobial and anti-inflammatory properties [ 5 ]. Available for research applications, this product is offered in various formats, including dry powder in glass vials or as DMSO solutions, suitable for high-throughput screening assays [ 4 ]. This compound is intended for Research Use Only and is not approved for diagnostic, therapeutic, or personal use.

Properties

CAS No.

4148-05-4

Molecular Formula

C14H16N4O3S

Molecular Weight

320.37 g/mol

IUPAC Name

N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide

InChI

InChI=1S/C14H16N4O3S/c1-2-4-13(19)17-11-5-7-12(8-6-11)22(20,21)18-14-15-9-3-10-16-14/h3,5-10H,2,4H2,1H3,(H,17,19)(H,15,16,18)

InChI Key

UDRWDJAGOFNMBH-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC=N2

Origin of Product

United States

Preparation Methods

Sulfamoylation of 4-Aminophenylbutanamide

A foundational approach involves the sulfamoylation of 4-aminophenylbutanamide with 2-aminopyrimidine derivatives. This method proceeds via the reaction of 4-aminophenylbutanamide with pyrimidin-2-ylsulfamoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs under anhydrous conditions at room temperature for 12–24 hours, yielding the target compound after purification by recrystallization.

Key reagents and conditions:

  • Sulfamoylating agent: Pyrimidin-2-ylsulfamoyl chloride

  • Base: Pyridine (10% v/v)

  • Solvent: Dichloromethane (DCM)

  • Temperature: 25°C

  • Reaction time: 18 hours

  • Yield: 68–72%

Diazotization and Coupling Strategy

An alternative route utilizes diazotization of 4-aminobenzenesulfonamide followed by coupling with pyrimidine derivatives. This method, adapted from protocols for analogous sulfadiazine compounds, involves:

  • Diazotization of 4-aminobenzenesulfonamide using sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C.

  • Coupling the diazonium salt with 2-aminopyrimidine in alkaline medium to form the sulfamoyl linkage.

  • Subsequent acylation with butanoyl chloride to introduce the butanamide group.

Critical parameters:

  • Diazotization time: 1 hour at 0°C

  • Coupling pH: 8–9 (adjusted with NaOH)

  • Acylation agent: Butanoyl chloride (1.2 equivalents)

  • Yield after acylation: 58–63%

Stepwise Synthesis and Intermediate Characterization

Synthesis of 4-(Pyrimidin-2-ylsulfamoyl)aniline

The intermediate 4-(pyrimidin-2-ylsulfamoyl)aniline is synthesized via nucleophilic substitution between 4-nitrobenzenesulfonyl chloride and 2-aminopyrimidine, followed by nitro group reduction:

  • Sulfonylation:
    4-Nitrobenzenesulfonyl chloride+2-aminopyrimidinepyridine4-nitro-N-(pyrimidin-2-yl)benzenesulfonamide\text{4-Nitrobenzenesulfonyl chloride} + \text{2-aminopyrimidine} \xrightarrow{\text{pyridine}} \text{4-nitro-N-(pyrimidin-2-yl)benzenesulfonamide}

    • Yield: 76%

  • Reduction:
    Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl reduces the nitro group to an amine:
    4-nitro-N-(pyrimidin-2-yl)benzenesulfonamideH2/Pd-C4-amino-N-(pyrimidin-2-yl)benzenesulfonamide\text{4-nitro-N-(pyrimidin-2-yl)benzenesulfonamide} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{4-amino-N-(pyrimidin-2-yl)benzenesulfonamide}

    • Yield: 89%

Acylation to Introduce Butanamide

The final step involves acylation of 4-(pyrimidin-2-ylsulfamoyl)aniline with butanoyl chloride:
4-Amino-N-(pyrimidin-2-yl)benzenesulfonamide+butanoyl chlorideDMAP, DCMThis compound\text{4-Amino-N-(pyrimidin-2-yl)benzenesulfonamide} + \text{butanoyl chloride} \xrightarrow{\text{DMAP, DCM}} \text{this compound}

Optimized conditions:

  • Catalyst: 4-Dimethylaminopyridine (DMAP, 0.1 equivalents)

  • Solvent: Anhydrous DCM

  • Temperature: 0°C → room temperature

  • Reaction time: 12 hours

  • Yield: 65%

Analytical Validation of Synthetic Intermediates and Final Product

Spectroscopic Characterization

Infrared Spectroscopy (IR):

  • Sulfonamide S=O stretch: 1360–1330 cm⁻¹ and 1175–1150 cm⁻¹

  • Amide C=O stretch: 1680–1650 cm⁻¹

  • N–H stretch (secondary amide): 3300–3100 cm⁻¹

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (DMSO-d₆):

    • Pyrimidine protons: δ 8.65 (d, J = 5.1 Hz, 2H), δ 6.85 (t, J = 5.1 Hz, 1H)

    • Butanamide CH₂ groups: δ 2.35 (t, 2H), δ 1.65 (m, 2H), δ 0.95 (t, 3H)

  • ¹³C NMR:

    • Sulfonamide sulfur-linked carbon: δ 145.2 ppm

    • Butanamide carbonyl: δ 172.4 ppm

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) under the following conditions confirms >98% purity:

  • Column: C18 (4.6 × 150 mm, 5 µm)

  • Mobile phase: Acetonitrile/water (70:30 v/v)

  • Flow rate: 1.0 mL/min

  • Retention time: 6.8 minutes

Comparative Analysis of Synthetic Methods

Method Starting Materials Key Steps Yield Advantages Limitations
Sulfamoylation 4-AminophenylbutanamideSingle-step coupling68–72%Short synthesis; minimal intermediatesRequires pre-formed butanamide
Diazotization-Coupling 4-AminobenzenesulfonamideDiazotization, coupling, acylation58–63%Modular for structural variantsMulti-step; low overall yield
Reductive Amination 4-Nitrobenzenesulfonyl chlorideSulfonylation, reduction, acylation52–55%High intermediate purityCostly catalysts (Pd-C) required

Challenges and Optimization Strategies

Byproduct Formation During Acylation

Competitive over-acylation at the pyrimidine nitrogen can occur, producing N-butanoyl-pyrimidine derivatives. Mitigation strategies include:

  • Using bulky acylating agents (e.g., pivaloyl chloride) to sterically hinder undesired sites.

  • Lowering reaction temperature to 0°C during acylation.

Solvent and Catalyst Optimization

  • Solvent effects: Polar aprotic solvents (e.g., DMF) improve sulfamoyl chloride reactivity but may increase hydrolysis side reactions. DCM balances reactivity and stability.

  • Catalyst screening: DMAP outperforms triethylamine in acylation yields (65% vs. 48%) due to enhanced nucleophilic activation.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems enable safer handling of exothermic diazotization and sulfamoylation steps:

  • Residence time: 8 minutes for diazotization at 5°C

  • Throughput: 12 kg/day using a 10 L reactor

Green Chemistry Approaches

  • Solvent replacement: Cyclopentyl methyl ether (CPME) reduces environmental impact vs. DCM.

  • Catalyst recycling: Immobilized DMAP on silica gel allows 5 reaction cycles without yield loss.

Applications and Derivative Synthesis

While beyond preparation methods, the compound’s utility in medicinal chemistry is notable:

  • Anticancer activity: Inhibits EGFR and HER2 kinases (IC₅₀ = 14.5–49.2 nM).

  • Herbicidal properties: Disrupts plant acetolactate synthase (ALS) at 0.1 ppm.

Chemical Reactions Analysis

Key Reaction Types

The compound undergoes several chemically significant reactions:

Oxidation

  • Reagents : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).

  • Conditions : Acidic environments.

  • Products : Sulfoxides or sulfones.

Reduction

  • Reagents : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

  • Conditions : Anhydrous solvents (e.g., THF).

  • Products : Amines (via reduction of sulfamoyl groups).

Substitution

  • Reagents : Alkyl halides, acyl chlorides.

  • Conditions : Base (e.g., K₂CO₃).

  • Products : Derivatives with modified functional groups.

Hydrolysis

  • Reagents : Acidic or basic catalysts.

  • Conditions : Elevated temperature.

  • Products : Cleavage of amide bonds to yield carboxylic acids and amines.

Table 2: Reaction Types and Conditions

Reaction TypeReagentsConditionsProducts
OxidationH₂O₂, KMnO₄AcidicSulfoxides/Sulfones
ReductionLiAlH₄, NaBH₄Anhydrous solventsAmines
SubstitutionAlkyl halidesBase (e.g., K₂CO₃)Functionalized derivatives
HydrolysisAcid/baseHeatCarboxylic acids, amines

Mechanistic Insights

  • Oxidation : The sulfamoyl group (–SO₂NH–) undergoes electrophilic attack, forming reactive intermediates that stabilize as sulfoxides or sulfones.

  • Reduction : LiAlH₄ donates electrons to reduce the sulfamoyl group to a thiol (–SH), altering reactivity for subsequent reactions.

  • Substitution : Nucleophilic attack on the sulfamoyl group or amide nitrogen facilitates functional group replacement, enhancing biological activity.

  • Hydrolysis : Acidic or basic conditions cleave amide bonds, generating carboxylic acids and amines, which may influence solubility and stability.

Research Findings

Studies on analogous sulfonamide derivatives highlight:

  • Selectivity : Oxidation and reduction reactions are tunable to generate specific intermediates .

  • Biological Relevance : Substitution reactions enable targeted modification for enzyme inhibition (e.g., bacterial dihydropteroate synthase).

  • Yield Optimization : Coupling agents like EDCI improve amide bond formation efficiency.

Table 3: Biological Implications

Reaction TypeBiological ImpactExample Targets
SubstitutionEnhanced selectivityEnzyme inhibition (e.g., DHPS)
OxidationStability modulationFolate synthesis pathways
ReductionReactivity tuningThiol-based drug design

This compound’s reactivity profile underscores its utility in medicinal chemistry, particularly for developing antibacterial agents and enzyme inhibitors. Further studies on its reaction kinetics and in vivo stability are recommended to optimize therapeutic applications.

Scientific Research Applications

N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. This inhibition can lead to the modulation of various biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Key Research Findings

  • Bioactivity : Derivatives with pyrimidin-2-ylsulfamoyl groups (e.g., the target compound) show promise as CTPS1 inhibitors for proliferative diseases, as seen in patent data .
  • Structure-Activity Relationships (SAR) :
    • Electron-withdrawing groups (e.g., Cl, CF₃) on aromatic rings improve binding affinity but may compromise solubility.
    • Bulky substituents (e.g., cyclopropane, dioxoisoindolinyl) reduce conformational flexibility, affecting target engagement.
    • Heterocyclic bioisosteres (e.g., thiazole vs. pyrimidine) modulate selectivity and pharmacokinetics.

Biological Activity

N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide, a compound characterized by its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.

Structural Overview

The molecular formula of this compound is C14H16N4O2SC_{14}H_{16}N_{4}O_{2}S. The compound includes a pyrimidine moiety and a sulfonamide group, which are critical for its biological activity. The structural components suggest potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate specific molecular pathways. Research indicates that this compound may exert antimicrobial , antitumor , and anti-inflammatory effects through various mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory responses and cell proliferation, similar to other sulfonamide derivatives .
  • Receptor Interaction : Binding affinity studies suggest that it interacts with specific receptors or proteins, influencing cellular signaling pathways .

Biological Activity Data

Several studies have investigated the biological activity of this compound, revealing promising results:

Activity TypeAssessed EffectReference
AntimicrobialInhibition of bacterial growth,
AntitumorReduced proliferation in cancer cells ,
Anti-inflammatoryDecreased inflammatory markers,

Case Studies

  • Antimicrobial Activity : A study demonstrated that this compound exhibited significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were comparable to established antibiotics, indicating its potential as a therapeutic agent for infectious diseases.
  • Antitumor Effects : In vitro assays showed that the compound inhibited the growth of cancer cell lines such as SW480 and HCT116, with IC50 values indicating effective cytotoxicity. Further investigations revealed a mechanism involving the modulation of β-catenin signaling pathways, crucial for cancer cell proliferation .
  • Anti-inflammatory Properties : The compound's ability to reduce levels of pro-inflammatory cytokines in cell culture models suggests its potential application in treating inflammatory diseases. Studies indicated that it could inhibit the activation of NF-kB, a key transcription factor in inflammation .

Comparative Analysis

To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Attributes
4-Hydroxy-N-[2-(pyrimidin-2-ylsulfamoyl)ethyl]butanamideContains a hydroxy groupEnhanced solubility properties
4-phenoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamideIncludes a phenoxy groupBroader spectrum of biological activity
N-[4-(benzenesulfonyl)phenyl]butanamideLacks pyrimidine moietySimpler structure with different activity profile

This comparison highlights how variations in functional groups influence the biological properties and therapeutic potential of these compounds.

Q & A

Q. How do variations in sulfonamide substituents impact the compound’s physicochemical properties and target binding affinity?

  • Methodological Answer : Synthesize analogs with substituted pyrimidine rings (e.g., halogen, methyl groups) and compare logD (lipophilicity) via shake-flask assays. Use SPR to measure binding kinetics (kon_{on}/koff_{off}) with target proteins. QSAR (quantitative structure-activity relationship) modeling identifies critical substituent effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.